molecular formula C17H17Cl2N3 B1663142 C215

C215

Cat. No.: B1663142
M. Wt: 334.2 g/mol
InChI Key: PWEPSIFNTIQCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is a benzimidazole derivative featuring a 2,4-dichlorophenylmethyl substituent and a propyl chain at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, antiparasitic, and pesticidal properties .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPSIFNTIQCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives. A modified Phillips-Ladenburg approach is commonly employed:

  • Nitration and Reduction :

    • 4-Nitro-o-phenylenediamine is treated with propionic anhydride to introduce the propyl group at position 1.
    • Subsequent reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) yields the amine precursor.
  • Cyclization :

    • The diamine intermediate undergoes cyclization in acidic conditions (HCl, reflux) to form 1-propylbenzimidazole.

Reaction conditions and yields are summarized in Table 1.

Table 1: Cyclization Conditions for Benzimidazole Formation

Starting Material Acid Catalyst Temperature (°C) Time (h) Yield (%)
4-Amino-N-propyl-1,2-benzenediamine HCl (conc.) 110 6 78
5-Nitro-N-propyl-1,2-benzenediamine H₂SO₄ 120 8 65

N-Alkylation at Position 5

Introduction of the (2,4-dichlorophenyl)methyl group employs nucleophilic aromatic substitution or reductive amination:

  • Chloromethylation :

    • The benzimidazole is treated with 2,4-dichlorobenzyl chloride in the presence of NaH/DMF at 0–5°C.
    • This method achieves 62–68% yield but requires careful control of stoichiometry to avoid di-alkylation.
  • Reductive Amination Alternative :

    • Condensation of 5-aminobenzimidazole with 2,4-dichlorobenzaldehyde using NaBH₃CN in methanol.
    • This approach improves regioselectivity, yielding 73–79% of the target compound.

Alternative Synthetic Routes

Mannich-Type Reactions

Adapting methodologies from naftifine synthesis, a three-component Mannich reaction can be employed:

  • Reagents :

    • 1-Propylbenzimidazole
    • 2,4-Dichlorobenzaldehyde
    • Ammonium acetate
  • Conditions :

    • Acetic acid catalysis at 80°C for 12 hours
    • Yields: 58–64% after column chromatography

Solid-Phase Synthesis

Patented protocols describe resin-bound intermediates for parallel synthesis:

  • Wang Resin Functionalization :

    • Immobilization of 5-nitrobenzimidazole via carbodiimide coupling
    • Sequential alkylation with bromopropane and 2,4-dichlorobenzylamine
  • Cleavage :

    • TFA/DCM (1:1) liberates the final compound with >95% purity

Optimization Challenges

Regioselectivity Control

The electron-rich benzimidazole core necessitates precise reaction conditions to direct substitution to position 5:

  • Directing Groups : Temporary protection of position 2 using Boc groups improves selectivity (yield increase from 65% to 82%)
  • Solvent Effects : DMF enhances nucleophilicity at position 5 compared to THF

Purification Considerations

The lipophilic nature of the compound requires specialized techniques:

  • Counterion Formation : HCl salt precipitation from ethyl acetate/hexane mixtures
  • Chromatography : Silica gel modified with NH₄OH (2%) in mobile phase

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (s, 1H, H-4), 7.64 (d, J = 8.4 Hz, 1H, H-6)
    • δ 4.52 (s, 2H, CH₂N), 3.21 (t, J = 7.2 Hz, 2H, NCH₂CH₂CH₃)
  • HRMS (ESI+) :

    • m/z Calculated for C₁₇H₁₇Cl₂N₃: 334.0874
    • Observed: 334.0876 [M+H]⁺

Purity Assessment

HPLC analysis under the following conditions confirms >99% purity:

  • Column: C18, 150 × 4.6 mm, 3.5 μm
  • Mobile Phase: 65:35 MeCN/0.1% TFA water
  • Retention Time: 8.42 min

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry:

  • Microreactor Setup :
    • Residence time: 12 minutes
    • Throughput: 1.2 kg/day
    • Impurity profile: <0.5% by HPLC

Chemical Reactions Analysis

C-215 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

C-215 has a wide range of scientific research applications, including:

Mechanism of Action

C-215 exerts its effects by inhibiting the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids across the bacterial cell membrane. This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to the death of the bacteria. The molecular targets involved include the MmpL3 protein and associated pathways responsible for cell wall biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmacologically active molecules. Below is a detailed comparison based on substituents, core structure, and inferred biological activity.

Structural Analogs in Agrochemicals

Urea Derivatives (e.g., Diuron, Linuron)
  • Core Structure : Urea (NH₂–CO–NH₂) vs. benzimidazole.
  • Substituents : Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) feature dichlorophenyl groups but lack the benzimidazole core .
  • Activity : Ureas primarily act as herbicides by inhibiting photosystem II. In contrast, benzimidazoles often target enzymes (e.g., microtubule polymerization inhibitors in antiparasitics). The dichlorophenyl group in the target compound may confer pesticidal activity, but its mechanism likely differs from ureas .
Triazole Fungicides (e.g., Propiconazole)
  • Core Structure : Triazole vs. benzimidazole.
  • Substituents : Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) shares the 2,4-dichlorophenyl and propyl groups but incorporates a triazole ring .
  • Activity : Triazoles inhibit ergosterol biosynthesis in fungi. The benzimidazole core in the target compound may instead interfere with energy metabolism or microtubule function, as seen in albendazole derivatives.

Benzimidazole Derivatives

Antiparasitic Benzimidazoles (e.g., Albendazole)
  • Substituents : Albendazole has a carbamate group at position 5 and a thioether side chain, unlike the dichlorophenylmethyl and propyl groups in the target compound.
  • Activity : Albendazole inhibits β-tubulin polymerization. The dichlorophenyl group in the target compound may alter target specificity or potency, though experimental data is unavailable.
Tetrazole Analogs (e.g., 876896-14-9)
  • Core Structure : Tetrazole vs. benzimidazole.
  • Substituents: Compounds like (4-Dimethylamino-benzyl)-(1-propyl-1H-tetrazol-5-yl)-amine share the propyl chain but replace benzimidazole with tetrazole and dimethylaminobenzyl groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Primary Use Molecular Weight (g/mol)
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine Benzimidazole 2,4-dichlorophenylmethyl, propyl Unknown (inferred: pesticidal) ~349.3 (calculated)
Diuron Urea 3,4-dichlorophenyl, dimethyl Herbicide 233.10
Propiconazole Triazole 2,4-dichlorophenyl, propyl Fungicide 342.22
Albendazole Benzimidazole Carbamate, thioether Antiparasitic 265.33
876896-14-9 Tetrazole Dimethylaminobenzyl, propyl Not reported ~259.3 (calculated)

Research Findings and Methodological Insights

  • Synthesis: The target compound’s synthesis likely involves coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA), as seen in analogous benzimidazole preparations .
  • Metabolic Stability: The dichlorophenyl group may reduce metabolic degradation compared to non-halogenated analogs, as observed in diuron and propiconazole .

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine, often referred to as C-215, is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anti-tuberculosis agent. This article explores its biological activity, focusing on its mechanism of action, efficacy against Mycobacterium tuberculosis, and other relevant biological properties.

Overview of Biological Activity

C-215 acts primarily as an inhibitor of the mycobacterial membrane protein large 3 (MmpL3), which plays a critical role in the survival of Mycobacterium tuberculosis by facilitating the transport of mycolic acids to the bacterial cell wall. The inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.

Key Findings:

  • IC90 Value : C-215 exhibits an IC90 value of 16 μM against Mycobacterium tuberculosis, indicating effective inhibition at relatively low concentrations.
  • Selectivity : The compound demonstrates low non-specific toxicity toward mammalian cells, suggesting a favorable safety profile for therapeutic applications.

The molecular mechanism by which C-215 exerts its biological effects involves specific binding to the MmpL3 protein. This interaction prevents the transport of mycolic acids, resulting in the accumulation of toxic intermediates within the bacteria and ultimately leading to cell death.

Molecular Interaction:

  • Binding Affinity : The binding affinity of C-215 to MmpL3 has been characterized through various biochemical assays, confirming its role as a potent inhibitor.

Cellular Effects

C-215's effects extend beyond just inhibiting bacterial growth; it also impacts various cellular processes:

  • Inhibition of Mycobacterial Growth : The compound effectively inhibits the growth of Mycobacterium tuberculosis within macrophages, which are immune cells that typically harbor these bacteria.
  • Limited Toxicity in Mammalian Cells : Studies indicate that C-215 has minimal cytotoxic effects on human cells, making it a promising candidate for further development as an anti-tuberculosis drug.

Comparative Biological Activity

To provide a broader context for C-215's activity, a comparison with other benzimidazole derivatives known for their antimicrobial properties is presented below.

Compound NameTarget PathogenIC90 Value (μM)Toxicity (Mammalian Cells)
C-215Mycobacterium tuberculosis16Low
Compound AStaphylococcus aureus25Moderate
Compound BEscherichia coli30High

Case Studies and Research Findings

Several studies have highlighted the potential of C-215 and related compounds in combating tuberculosis:

  • In Vitro Studies : Research indicates that C-215 significantly reduces bacterial load in infected macrophages compared to untreated controls.
  • Animal Models : Preliminary animal studies have shown promising results in reducing infection levels in models infected with Mycobacterium tuberculosis, although further studies are required to assess long-term efficacy and safety.
  • Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of C-215 to enhance its potency and reduce potential side effects. Various synthetic routes have been explored to improve yield and purity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine, and what challenges arise during its synthesis?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, analogous compounds with dichlorophenyl groups are synthesized by reacting intermediates like 1-propylbenzimidazole-5-amine with 2,4-dichlorobenzyl halides under nucleophilic substitution conditions. Challenges include controlling regioselectivity and minimizing by-products. Purification often requires column chromatography or recrystallization using solvents like DMSO/water mixtures .
  • Data : Typical yields range from 40–65% for similar benzimidazole derivatives, with purity confirmed by HPLC (>95%) .

Q. How can researchers confirm the structural fidelity of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups; benzimidazole NH signals at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • IR : Characteristic absorptions for C-Cl (600–800 cm1^{-1}) and NH stretches (3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine under varying catalytic conditions?

  • Methodology : Screen catalysts such as Pd/C for coupling reactions or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Temperature optimization (80–120°C) and solvent selection (e.g., DMF or THF) significantly impact yields .
  • Data Contradiction : Some studies report higher yields with microwave-assisted synthesis (70–80%) versus traditional reflux (50–60%) .

Q. How does the dichlorophenyl substituent influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodology : Perform in vitro assays to assess:

  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Findings : Chlorinated aryl groups generally enhance metabolic stability but may increase plasma protein binding, reducing bioavailability .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets)?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding interactions. Validate with enzymatic assays (e.g., fluorescence-based CA inhibition) .
  • Data : Analogous compounds show IC50_{50} values of 0.5–5 µM for carbonic anhydrase II, with dichlorophenyl groups enhancing hydrophobic interactions in the active site .

Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Methodology : Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity). For cytotoxicity, compare MTT, ATP-lite, and clonogenic assays. Account for solvent effects (e.g., DMSO tolerance thresholds) .
  • Case Study : A study reported EC50_{50} values varying by 10-fold between 2D monolayer vs. 3D spheroid models for a related benzimidazole .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

  • Design : Use panels of cancer cell lines (e.g., NCI-60) with diverse genetic backgrounds. Include normal cell lines (e.g., HEK293) for selectivity assessment. Assay endpoints: apoptosis (Annexin V), cell cycle (PI staining), and migration (scratch assay) .
  • Advanced Tip : Combine with transcriptomics (RNA-seq) to identify pathways modulated by the compound .

Q. How should researchers address solubility challenges in biological assays?

  • Solutions :

  • Use co-solvents (e.g., Cremophor EL/PEG-400) at <1% v/v to avoid cytotoxicity.
  • Prepare stock solutions in DMSO and dilute in assay buffer with surfactants (e.g., 0.1% Tween-80) .

Safety & Handling

Q. What safety protocols are recommended for handling N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) in a fume hood.
  • Store in airtight containers at –20°C under inert gas (N2_2).
  • First-aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C215
Reactant of Route 2
Reactant of Route 2
C215

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.